4-(1H-indol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1H-indol-3-yl)pyrrolidin-2-one” is a compound that has been mentioned in various scientific literature . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of 3-pyrrolidin-2-yl-1H-indoles, which are structurally similar to “4-(1H-indol-3-yl)pyrrolidin-2-one”, has been reported in the literature . The synthesis involves photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions . The protocol involves C–H functionalization, switching formation of two products, room-temperature conditions, low photocatalyst loadings, without strong oxidant, and moderate to excellent yields .Chemical Reactions Analysis
The synthesis of 3-pyrrolidin-2-yl-1H-indoles involves photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions . This suggests that “4-(1H-indol-3-yl)pyrrolidin-2-one” might also be involved in similar chemical reactions.Scientific Research Applications
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of compounds related to 4-(1H-indol-3-yl)pyrrolidin-2-one have been extensively studied. For example, Venkateshan et al. (2019) investigated the crystal structure and intermolecular interactions of pyridine derivatives, revealing details about their conformation and molecular docking potential with the enzyme Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
Synthesis and Structural Analysis
Sadovoy et al. (2011) explored the regioselective synthesis of 1-alkyl-5-(indol-3-yl)pyrrolidin-2-ones, providing insights into the synthesis processes of similar compounds (Sadovoy et al., 2011). Additionally, the crystal structure of related compounds, such as 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, has been studied, providing further structural insights (Savithri et al., 2015).
Antitumor Activity
Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).
Natural Derived Pigment Applications
Ishani et al. (2021) discussed the applications of naturally derived pigments related to 4-(1H-indol-3-yl)pyrrolidin-2-one in various industries, highlighting its potential in textiles, medicine, and cosmetics (Ishani et al., 2021).
Synthesis and Biological Activity of Derivatives
Yanni (2016) synthesized new bisindole derivatives, emphasizing their pharmacological activities, which include antimicrobial and antitumor properties (Yanni, 2016).
Gold(I)-Catalyzed Synthesis
Miaskiewicz et al. (2016) demonstrated the gold(I)-catalyzed synthesis of polysubstituted pyrrolin-4-ones, highlighting the efficient synthesis process of compounds related to 4-(1H-indol-3-yl)pyrrolidin-2-one (Miaskiewicz et al., 2016).
properties
IUPAC Name |
4-(1H-indol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-5-8(6-14-12)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCXTECEHWWWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)pyrrolidin-2-one |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.